molecular formula C21H22FN5O2 B6450273 6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one CAS No. 2548994-28-9

6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one

Cat. No. B6450273
CAS RN: 2548994-28-9
M. Wt: 395.4 g/mol
InChI Key: IHOPUGZHJXSPGK-UHFFFAOYSA-N
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Description

6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is a useful research compound. Its molecular formula is C21H22FN5O2 and its molecular weight is 395.4 g/mol. The purity is usually 95%.
The exact mass of the compound 6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one is 395.17575312 g/mol and the complexity rating of the compound is 754. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Antiviral Activity

Indole derivatives, such as the one , have shown significant antiviral activity . For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives have been reported as antiviral agents . Given the indole component in the structure of our compound, it could potentially be explored for similar antiviral applications.

Anti-inflammatory Properties

Indole derivatives are also known for their anti-inflammatory properties . The indole nucleus in the compound could contribute to anti-inflammatory activity, making it potentially useful in the treatment of inflammatory diseases.

Anticancer Potential

The anticancer potential of indole derivatives is well-documented . The presence of the indole nucleus in our compound could mean it has potential applications in cancer treatment.

Anti-HIV Activity

Indole derivatives have shown anti-HIV activity . This suggests that our compound could potentially be used in the development of new anti-HIV drugs.

Antioxidant Properties

Indole derivatives are known for their antioxidant properties . This means our compound could potentially be used in treatments that require antioxidants.

Antimicrobial Activity

Indole derivatives have demonstrated antimicrobial activity . This suggests that our compound could potentially be used in the development of new antimicrobial drugs.

Antitubercular Activity

Indole derivatives have shown antitubercular activity . This suggests that our compound could potentially be used in the treatment of tuberculosis.

Suzuki–Miyaura Coupling

The Suzuki–Miyaura coupling is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Given the complexity of our compound, it could potentially be used as a reagent in this type of coupling reaction.

Mechanism of Action

Target of Action

The compound “6-cyclopropyl-5-fluoro-2-{4-[2-(1H-indol-1-yl)acetyl]piperazin-1-yl}-3,4-dihydropyrimidin-4-one” is an indole derivative . Indole derivatives have been found to bind with high affinity to multiple receptors , suggesting that this compound may also interact with various targets in the body.

Mode of Action

Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest that the compound may interact with its targets to modulate various cellular processes.

Biochemical Pathways

Indole derivatives are known to influence a wide range of biochemical pathways due to their broad-spectrum biological activities . The compound may therefore affect multiple pathways, leading to downstream effects that contribute to its overall biological activity.

Result of Action

Given the broad range of biological activities associated with indole derivatives , the compound may exert a variety of effects at the molecular and cellular levels.

properties

IUPAC Name

4-cyclopropyl-5-fluoro-2-[4-(2-indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22FN5O2/c22-18-19(15-5-6-15)23-21(24-20(18)29)26-11-9-25(10-12-26)17(28)13-27-8-7-14-3-1-2-4-16(14)27/h1-4,7-8,15H,5-6,9-13H2,(H,23,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHOPUGZHJXSPGK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=C(C(=O)NC(=N2)N3CCN(CC3)C(=O)CN4C=CC5=CC=CC=C54)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22FN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-cyclopropyl-5-fluoro-2-[4-(2-indol-1-ylacetyl)piperazin-1-yl]-1H-pyrimidin-6-one

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